N,N-dibenzyl-N'-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
Description
N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea: is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group attached to a pyrazole ring, which is further substituted with bromine and chlorobenzyl groups
Properties
IUPAC Name |
1,1-dibenzyl-3-[4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrClN4S/c26-22-18-31(17-21-13-7-8-14-23(21)27)29-24(22)28-25(32)30(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,18H,15-17H2,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGZSVCOWRWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3Br)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Substitution Reactions: The pyrazole ring is then subjected to bromination and chlorobenzylation to introduce the bromine and chlorobenzyl groups, respectively.
Thiourea Formation: The final step involves the reaction of the substituted pyrazole with dibenzylamine and thiophosgene to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, leading to the formation of amines or reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent against various pathogens.
Pharmacology: It may be investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce cell death in cancer cells.
Comparison with Similar Compounds
- N,N-dibenzyl-N’-[4-chloro-1-(2-bromobenzyl)-1H-pyrazol-3-yl]thiourea
- N,N-dibenzyl-N’-[4-methyl-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
- N,N-dibenzyl-N’-[4-bromo-1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Comparison:
- Structural Differences: The position and type of substituents on the pyrazole ring and benzyl groups can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the specific combination of bromine and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
